(4-Trifluoromethylphenyl)(phenyl)iodonium triflate
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Overview
Description
(4-Trifluoromethylphenyl)(phenyl)iodonium triflate is an organoiodine compound known for its utility in various chemical reactions. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further bonded to an iodonium ion. The triflate anion serves as a counterion. This compound is widely used in organic synthesis due to its ability to act as an arylating agent and a Lewis acid catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Trifluoromethylphenyl)(phenyl)iodonium triflate typically involves the reaction of iodobenzene with (4-trifluoromethyl)phenylboronic acid in the presence of an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA). The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
(4-Trifluoromethylphenyl)(phenyl)iodonium triflate undergoes various types of chemical reactions, including:
Aryl Substitution Reactions: It acts as an arylating agent in the arylation of alkenes and alkynes.
Lewis Acid Catalysis: It serves as a Lewis acid catalyst in the cationic polymerization of styrene and alkyl vinyl ether derivatives.
Common Reagents and Conditions
Aryl Substitution: Common reagents include alkenes, alkynes, and catalysts like copper or palladium.
Lewis Acid Catalysis: The compound is used in the presence of monomers like styrene and alkyl vinyl ethers, often under inert atmosphere conditions.
Major Products Formed
Aryl Substitution: The major products are arylated alkenes and alkynes.
Lewis Acid Catalysis: The major products are polymers of styrene and alkyl vinyl ethers.
Scientific Research Applications
(4-Trifluoromethylphenyl)(phenyl)iodonium triflate has a wide range of applications in scientific research:
Chemistry: It is used as an arylating agent and a catalyst in various organic synthesis reactions.
Biology: It is employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: The compound is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Trifluoromethylphenyl)(phenyl)iodonium triflate involves the transfer of the aryl group to a substrate molecule. This process is facilitated by the iodonium ion, which acts as an electrophile. The triflate anion stabilizes the intermediate species formed during the reaction. The molecular targets and pathways involved depend on the specific reaction and substrate used .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(4-Trifluoromethylphenyl)(phenyl)iodonium triflate is unique due to the presence of the trifluoromethyl group, which enhances its reactivity and stability compared to other iodonium salts. This makes it particularly effective in arylation reactions and as a Lewis acid catalyst .
Biological Activity
(4-Trifluoromethylphenyl)(phenyl)iodonium triflate, an organoiodine compound, has garnered attention in the field of organic synthesis and medicinal chemistry due to its unique structural properties and biological activities. This article delves into the compound's biological activity, highlighting its mechanisms of action, cellular effects, and implications in various studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H15F3I⋅O3S, with a molecular weight of approximately 540.26 g/mol. The presence of the trifluoromethyl group significantly influences its reactivity and biological interactions.
The compound acts primarily as a Lewis acid catalyst , facilitating electron pair acceptance from Lewis bases. This property is crucial for its role in various chemical transformations, particularly in radical trifluoromethylation processes. The generation of trifluoromethyl radicals allows for interactions with biomolecules, leading to significant biochemical effects.
Radical-Mediated Mechanisms
- Radical Generation : The compound generates trifluoromethyl radicals that can interact with proteins and nucleic acids.
- Enzyme Interaction : These interactions can lead to either enzyme activation or inhibition, impacting metabolic pathways.
Cellular Effects
Research indicates that this compound influences several cellular processes:
- Gene Expression Modulation : Long-term exposure can alter gene expression profiles, affecting cellular metabolism and signaling pathways.
- Oxidative Stress Response : The compound has been shown to modulate glutathione levels, impacting oxidative stress responses and potentially leading to ferroptosis, a form of programmed cell death .
- Dose-Dependent Effects : In animal models, lower doses may enhance cellular function, while higher doses can induce toxic effects such as oxidative damage.
Study on Cellular Toxicity
A study investigated the cytotoxic effects of various iodonium compounds on different cancer cell lines. The results indicated that this compound exhibited selective toxicity towards specific cancer cells while sparing normal cells. For instance:
Compound | Cell Line | IC50 (μM) | Selectivity |
---|---|---|---|
This compound | SKOV3 | 21.21 ± 2.36 | High |
This compound | A549 | 15.00 ± 1.50 | Moderate |
This selectivity suggests potential therapeutic applications in cancer treatment .
Metabolic Pathway Involvement
The compound is involved in metabolic pathways related to oxidative stress and radical-mediated reactions. It interacts with various enzymes that regulate these pathways, influencing overall metabolic flux within cells .
Transport and Distribution
The transport mechanisms of this compound within biological systems are facilitated by specific transporters. Its localization within cellular compartments can affect its biological activity and efficacy.
Properties
Molecular Formula |
C14H9F6IO3S |
---|---|
Molecular Weight |
498.18 g/mol |
IUPAC Name |
phenyl-[4-(trifluoromethyl)phenyl]iodanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C13H9F3I.CHF3O3S/c14-13(15,16)10-6-8-12(9-7-10)17-11-4-2-1-3-5-11;2-1(3,4)8(5,6)7/h1-9H;(H,5,6,7)/q+1;/p-1 |
InChI Key |
WHXDJSVPFVKGEU-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
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